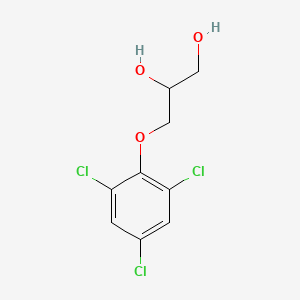
Benzoic acid, 2-(2-(diethylamino)ethoxy)-3,5-dinitro-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-(2-(diethylamino)ethoxy)-3,5-dinitro-, methyl ester is a complex organic compound with a unique structure that includes a benzoic acid core, substituted with diethylamino and ethoxy groups, along with nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-(2-(diethylamino)ethoxy)-3,5-dinitro-, methyl ester typically involves multiple steps One common method includes the esterification of benzoic acid derivatives with appropriate alcohols under acidic conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, followed by nitration and substitution reactions. The use of catalysts and optimized reaction conditions can enhance yield and purity. Continuous flow reactors and other advanced technologies may be employed to ensure efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-(2-(diethylamino)ethoxy)-3,5-dinitro-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or lithium aluminum hydride are often used.
Substitution: Reagents like sodium ethoxide or other strong bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields amines, while oxidation can produce carboxylic acids.
Applications De Recherche Scientifique
Benzoic acid, 2-(2-(diethylamino)ethoxy)-3,5-dinitro-, methyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzoic acid, 2-(2-(diethylamino)ethoxy)-3,5-dinitro-, methyl ester involves its interaction with specific molecular targets and pathways. The diethylamino group may interact with biological receptors, while the nitro groups can undergo redox reactions, influencing cellular processes. The exact pathways and targets depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzoic acid, 2-(methylamino)-, methyl ester
- Benzoic acid, 2-ethoxy-, methyl ester
- Benzoic acid, 2-(dimethylamino)-, methyl ester
Uniqueness
Benzoic acid, 2-(2-(diethylamino)ethoxy)-3,5-dinitro-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
5014-29-9 |
|---|---|
Formule moléculaire |
C14H19N3O7 |
Poids moléculaire |
341.32 g/mol |
Nom IUPAC |
methyl 2-[2-(diethylamino)ethoxy]-3,5-dinitrobenzoate |
InChI |
InChI=1S/C14H19N3O7/c1-4-15(5-2)6-7-24-13-11(14(18)23-3)8-10(16(19)20)9-12(13)17(21)22/h8-9H,4-7H2,1-3H3 |
Clé InChI |
NCAUZLQEZPYWLI-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl acetamido[(2-bromo-3,4-dimethoxyphenyl)methyl]propanedioate](/img/structure/B13764204.png)
![2-chloroethyl-[(4-chlorophenyl)methyl]-ethylazanium;chloride](/img/structure/B13764210.png)
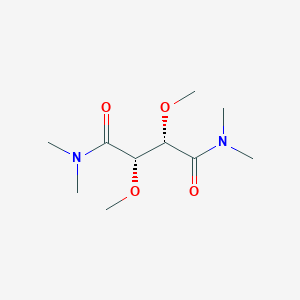

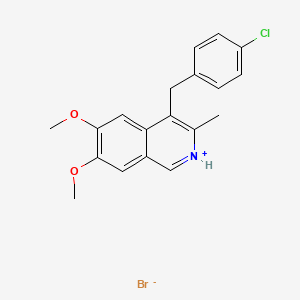
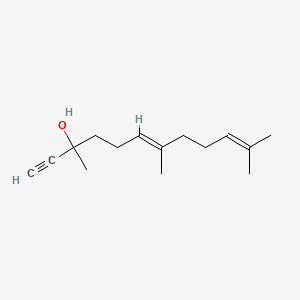
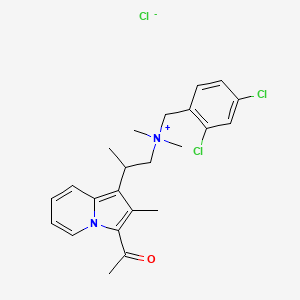
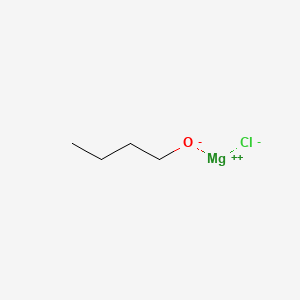
![3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole](/img/structure/B13764257.png)
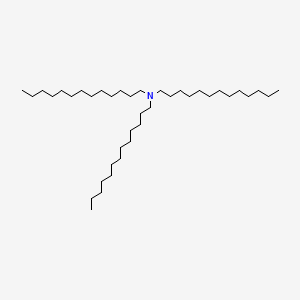
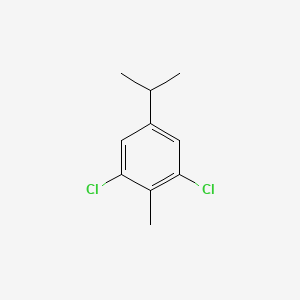
![[amino(azaniumylidene)methyl]-[2-hydroxy-3-(3-methylphenoxy)propyl]azanium;sulfate](/img/structure/B13764273.png)
